molecular formula C23H21ClF2O2 B15192016 Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- CAS No. 83492-92-6

Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)-

Cat. No.: B15192016
CAS No.: 83492-92-6
M. Wt: 402.9 g/mol
InChI Key: UYBABCHUTVYAQJ-UHFFFAOYSA-N
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Description

Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as fluoro, chlorophenyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Etherification: The chlorophenyl intermediate undergoes etherification with 2-methylpropoxy to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-phenoxy-: Similar structure but lacks the fluoro and methylpropoxy groups.

    Fluconazole: Contains fluoro and phenoxy groups but has a different core structure and additional triazole rings.

Uniqueness

Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

83492-92-6

Molecular Formula

C23H21ClF2O2

Molecular Weight

402.9 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluoro-2-(4-fluorophenoxy)benzene

InChI

InChI=1S/C23H21ClF2O2/c1-23(2,17-4-6-18(24)7-5-17)15-27-14-16-3-12-21(26)22(13-16)28-20-10-8-19(25)9-11-20/h3-13H,14-15H2,1-2H3

InChI Key

UYBABCHUTVYAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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